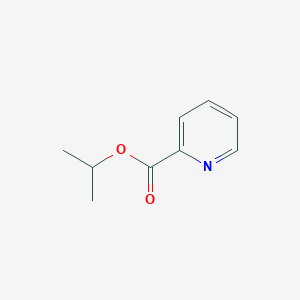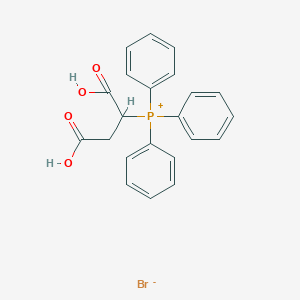
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group attached to a 1,2-dicarboxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as a bromoalkanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or advanced chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Applications De Recherche Scientifique
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting mitochondrial functions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide involves its ability to form ylides, which are intermediates in various chemical reactions. The compound interacts with molecular targets such as carbonyl compounds, facilitating the formation of alkenes through the Wittig reaction. The pathways involved include nucleophilic addition and elimination processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Carboxyethyl)triphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- Decyl(triphenyl)phosphonium bromide
Uniqueness
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide is unique due to its specific structure, which allows for the formation of ylides with distinct reactivity. This makes it particularly useful in certain synthetic applications where precise control over the reaction outcome is required.
Propriétés
Numéro CAS |
64598-17-0 |
|---|---|
Formule moléculaire |
C22H20BrO4P |
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
1,2-dicarboxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H19O4P.BrH/c23-21(24)16-20(22(25)26)27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2,(H-,23,24,25,26);1H |
Clé InChI |
FWBQMKUSMHAYOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(CC(=O)O)C(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
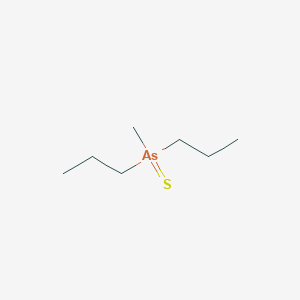

![2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]](/img/structure/B14491072.png)
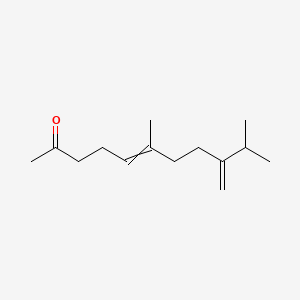
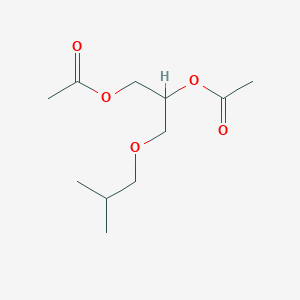



![3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one](/img/structure/B14491102.png)
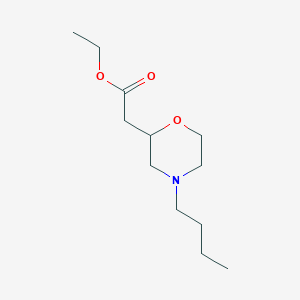
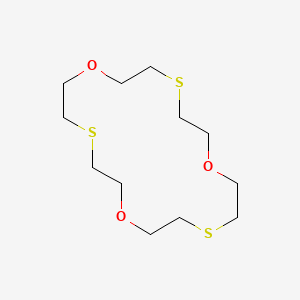
![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
